N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
CAS No.: 1234904-89-2
Cat. No.: VC4422236
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234904-89-2 |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 354.47 |
| IUPAC Name | N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H22N2O2S/c23-20(19-11-17-3-1-2-4-18(17)24-19)21-12-15-5-8-22(9-6-15)13-16-7-10-25-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,21,23) |
| Standard InChI Key | XTHIOZYBCAWSQJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The molecule consists of three primary components:
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Benzofuran-2-carboxamide: A bicyclic aromatic system comprising fused benzene and furan rings, with a carboxamide substituent at the 2-position. This moiety is frequently observed in anticancer and anti-inflammatory agents due to its planar structure and hydrogen-bonding capacity .
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Piperidin-4-ylmethyl bridge: A six-membered saturated nitrogen-containing ring connected via a methylene group to the benzofuran carboxamide. Piperidine derivatives are prevalent in central nervous system (CNS) therapeutics, often influencing dopamine and serotonin receptors .
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Thiophen-3-ylmethyl substituent: A five-membered sulfur-containing heterocycle attached to the piperidine nitrogen. Thiophene derivatives are known for their role in modulating cytochrome P450 enzymes and antimicrobial activity .
Spectroscopic and Computational Data
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IUPAC Name: -[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide .
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X-ray Crystallography: While no crystal structure is available for this specific compound, analogous piperidine-thiophene hybrids exhibit chair conformations in piperidine rings and planar thiophene orientations .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.5 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, furan O, thiophene S) |
| Topological Polar Surface Area | 78.9 Ų |
| LogP (Predicted) | 3.2 |
Synthetic Routes and Chemical Reactivity
Stability and Reactivity
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Acid/Base Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled storage.
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Oxidative Stability: The thiophene sulfur is susceptible to oxidation, forming sulfoxide or sulfone derivatives over time .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity of Related Compounds
| Compound | Target | Activity (IC/MIC) | Key Structural Features |
|---|---|---|---|
| Ethylenediamine-piperidine inhibitor | Farnesyltransferase | 79 nM | Zinc-coordinating imidazole |
| 5-Nitrothiophene-pyrazoline | M. tuberculosis | 5.71 μM | Nitro group for redox activation |
| -Benzylpiperidine | Acetylcholinesterase | 0.8 μM | Hydrophobic benzyl substitution |
Key Observations:
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The thiophen-3-ylmethyl group may enhance lipophilicity compared to phenyl analogs, potentially improving blood-brain barrier penetration.
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The benzofuran carboxamide could replace nitro groups in prodrug designs, reducing mutagenicity risks .
Future Research Directions
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Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability.
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Target Identification: Screen against kinase libraries and microbial proteases to identify primary targets.
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Pharmacokinetic Studies: Assess oral bioavailability and plasma protein binding using in vitro models.
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Toxicogenomics: Evaluate genotoxicity via Ames test and micronucleus assay.
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